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(R)-8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B3048767
CAS No.: 1810074-92-0
M. Wt: 140.18
InChI Key: DBJORCIZFLDOKK-YFKPBYRVSA-N
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Description

Significance of Spirocyclic Systems in Organic and Medicinal Chemistry

Spirocyclic systems are characterized by two rings connected by a single common atom. tandfonline.comtandfonline.com This structural feature imparts a distinct three-dimensionality that sets them apart from more traditional, often flat, aromatic structures used in drug design. tandfonline.combldpharm.com The advantages of incorporating spirocyclic scaffolds into potential drug candidates are numerous and well-documented. bldpharm.com

Key advantages of spirocyclic systems include:

Increased Three-Dimensionality: The inherent 3D nature of spirocycles allows for a more precise orientation of functional groups in space, which can lead to better interactions with the complex three-dimensional binding sites of biological targets like proteins and enzymes. tandfonline.com

Improved Physicochemical Properties: The introduction of spirocyclic motifs can positively influence a molecule's properties, such as solubility, lipophilicity, and metabolic stability. tandfonline.combldpharm.com For instance, the higher proportion of sp3-hybridized carbon atoms in spirocycles often correlates with improved solubility and a better pharmacokinetic profile. tandfonline.com

Enhanced Novelty and Patentability: The unique structures of spirocyclic compounds provide an opportunity to explore novel chemical space, which is crucial for developing new intellectual property in the competitive pharmaceutical industry. researchgate.net

Conformational Rigidity: The rigid framework of spirocycles can lock a molecule into a specific conformation that is optimal for binding to its target, potentially increasing potency and selectivity. tandfonline.comresearchgate.net

The Azaspiro[3.4]octane Core as a Privileged Scaffold in Drug Discovery

Within the broader class of spirocyclic systems, the azaspiro[3.4]octane core has been identified as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery programs. The 2,6-diazaspiro[3.4]octane motif, a related structure, has frequently appeared in compounds with a wide range of biological activities. mdpi.com

The utility of the 6-azaspiro[3.4]octan-5-one framework, to which the title compound belongs, has been noted in the development of experimental drugs for cognitive disorders, depression, and epilepsy. myskinrecipes.com Its rigid structure is believed to contribute to improved metabolic stability and selectivity in drug candidates. myskinrecipes.com The compact and tunable nature of azaspiro[3.4]octanes makes them attractive for designing molecules that can target the central nervous system.

The versatility of this scaffold is further demonstrated by its use in creating diverse libraries of compounds for screening against various diseases. For example, derivatives of 2,6-diazaspiro[3.4]octane have been used to develop potent antitubercular agents. mdpi.comresearchgate.netnih.gov

Importance of Stereochemistry in Azaspirocyclic Compounds

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of drugs. nih.govpatsnap.com For chiral compounds, which can exist as non-superimposable mirror images called enantiomers, the specific spatial orientation of atoms can dramatically affect how a molecule interacts with its biological target. patsnap.comnih.gov

Biological systems, such as enzymes and receptors, are themselves chiral. This means they can differentiate between the enantiomers of a drug, often leading to one enantiomer being therapeutically active while the other is less active, inactive, or even responsible for undesirable side effects. patsnap.comnih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, serves as a stark reminder of the importance of stereochemistry in drug safety and efficacy. patsnap.com

The stereochemical configuration of a molecule can influence its:

Pharmacodynamics: How the drug binds to its target and elicits a biological response. patsnap.com

Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of the drug in the body. patsnap.comnih.gov

Given the profound impact of stereochemistry on biological activity, it is common practice in modern drug discovery to synthesize and evaluate single enantiomers of a chiral compound. nih.gov The designation "(R)" in (R)-8-Amino-6-azaspiro[3.4]octan-5-one refers to the specific absolute configuration at its chiral center. This focus on a single enantiomer allows researchers to isolate the desired therapeutic effects and minimize the potential for off-target effects or toxicity that might be associated with the other enantiomer.

The differential effects of enantiomers are well-established. For instance, in the case of the anesthetic ketamine, the (S)-enantiomer is responsible for the desired anesthetic and analgesic effects, while the (R)-enantiomer is associated with adverse reactions like hallucinations. nih.gov This highlights why research efforts are often concentrated on the synthesis and investigation of a single, more beneficial enantiomeric form. By focusing on the (R)-enantiomer of 8-Amino-6-azaspiro[3.4]octan-5-one, chemists and pharmacologists can more precisely probe its biological activity and potential as a key component in the development of new medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B3048767 (R)-8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1810074-92-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R)-8-amino-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H](CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262216
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-92-0
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Role of R 8 Amino 6 Azaspiro 3.4 Octan 5 One As a Chemical Scaffold and Building Block

Impact of Conformational Rigidity and 3D Character in Molecular Design

The defining feature of spirocyclic systems like (R)-8-Amino-6-azaspiro[3.4]octan-5-one is their inherent three-dimensionality and conformational rigidity. bldpharm.com Unlike flexible aliphatic chains or flat aromatic rings, the spirocyclic core locks the molecule into a more defined spatial arrangement. mdpi.com This rigidity is a significant advantage in molecular design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.

Spirocyclic N-heterocycles are considered privileged building blocks in drug discovery precisely because of their 3D character and conformational restriction. researchgate.net The spirocyclic scaffold allows for the precise positioning of substituents in three-dimensional space, offering a level of control that is difficult to achieve with more conventional, conformationally flexible structures. rsc.org This "escape from flatland" is a key strategy for medicinal chemists to develop novel molecules with improved properties. researchgate.net The higher fraction of sp3-hybridized carbons in spirocycles is a measure of molecular complexity that correlates with a higher probability of success in clinical development, partly because the out-of-plane substituents can enhance the complementarity between a ligand and its receptor. bldpharm.com

Table 1: Influence of 3D Character on Molecular Properties
Structural FeatureImpact on Molecular DesignPotential Advantage
Spirocyclic CoreIntroduces inherent three-dimensionality. bldpharm.comAllows exploration of novel chemical space beyond "flatland" molecules. researchgate.net
Conformational RestrictionReduces the number of accessible low-energy conformations. researchgate.netLowers the entropic cost of binding, potentially increasing potency.
Defined Exit VectorsEnables precise, predictable placement of functional groups in 3D space. rsc.orguniba.itEnhances ligand-receptor complementarity and target selectivity. rsc.org
High Fsp3 CharacterIncreases the fraction of sp3-hybridized carbons. bldpharm.comCorrelates with higher clinical success rates for drug candidates. bldpharm.com

Enhancement of Metabolic Stability and Binding Selectivity by Spirocyclic Cores

The introduction of a spirocyclic core, such as the 6-azaspiro[3.4]octan-5-one system, can significantly improve the pharmacokinetic properties of a drug candidate. The quaternary spirocenter is sterically hindered and lacks hydrogens, making it resistant to metabolic modification by cytochrome P450 enzymes, a common pathway for drug breakdown. This can lead to enhanced metabolic stability and a longer half-life in the body.

In one study, replacing a traditional morpholine (B109124) ring with various azaspirocycles led to improved metabolic stability in a series of melanin (B1238610) concentrating hormone receptor 1 (MCHr1) antagonists. bldpharm.com Furthermore, the rigid structure of spirocycles can enhance binding selectivity. By locking substituents into specific orientations, the molecule can be tailored to fit the intended target's binding pocket more precisely while avoiding interactions with off-target proteins. For instance, the replacement of a piperazine (B1678402) ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane resulted in a significant increase in selectivity for PARP-1 over other members of the PARP family, which was accompanied by reduced cytotoxicity. bldpharm.com

Strategic Utilization as an Intermediate in Complex Organic Molecule Synthesis

This compound is strategically designed as a multifunctional module for the synthesis of more complex molecules. researchgate.net Its structure contains two key functional handles: a primary amine on the cyclopentane (B165970) ring and a secondary amine within the lactam ring. These sites allow for straightforward and often orthogonal derivatization, enabling chemists to attach different molecular fragments to build up complexity.

The primary amine can be readily functionalized through reactions like acylation, alkylation, or reductive amination. The lactam offers opportunities for N-alkylation or can be used as a handle for further synthetic transformations. Spirocyclic building blocks with such accessible functional handles provide access to new areas of chemical space for diversification. sigmaaldrich.com This modularity makes the compound an ideal starting point for constructing libraries of related compounds for structure-activity relationship (SAR) studies. The synthesis of such novel spirocycles is often achieved through multi-step sequences designed to be high-yielding and scalable. researchgate.net

Bioisosteric Potential of Azaspirocyclic Systems (e.g., for Morpholines, Piperazine)

For example, 2,6-diazaspiro[3.3]heptane has been successfully used as a bioisostere for piperazine, and 2-oxa-6-azaspiro[3.3]heptane has served as a replacement for morpholine. rsc.orgnih.gov The 6-azaspiro[3.4]octane core of the title compound can be viewed as a potential surrogate for piperidine (B6355638) or other related heterocycles. Such bioisosteric replacement can lead to improved properties, including modulated lipophilicity and basicity. nih.govacs.org In some cases, replacing a piperazine with an azaspiro[3.3]heptane has been shown to lower the lipophilicity (logD7.4) of the parent molecule, which can be beneficial for improving solubility and pharmacokinetic profiles. nih.govacs.org

Table 2: Azaspirocycles as Bioisosteres for Common Heterocycles
AzaspirocycleCommon Heterocycle ReplacedObserved BenefitReference Example
2,6-Diazaspiro[3.3]heptanePiperazineImproved target selectivity and reduced cytotoxicity. bldpharm.comOlaparib analogue. bldpharm.com
2-Oxa-6-azaspiro[3.3]heptaneMorpholineProposed as a more stable bioisostere. nih.govLinezolid analogue. nih.gov
Azaspiro[3.3]heptanesMorpholine/PiperazineLowered lipophilicity (logD7.4). nih.govGeneral medicinal chemistry applications. nih.govacs.org
1-Azaspiro[3.3]heptanePiperidineValidated as a bioisostere with similar properties. researchgate.netBupivacaine analogue. researchgate.net

Application in Chemical Space Exploration and Diverse Library Generation

The novelty and structural rigidity of spirocycles like this compound make them ideal candidates for exploring new chemical space. researchgate.net As the pharmaceutical industry faces challenges with patent protection for existing molecular scaffolds, there is a strong demand for unique building blocks that can lead to novel intellectual property. rsc.org Spirocycles provide access to a relatively underexplored area of chemistry compared to the more common fused or monocyclic systems. rsc.org

The well-defined three-dimensional structure of the azaspiro[3.4]octane core, combined with its capacity for dual functionalization, makes it a powerful scaffold for generating diverse chemical libraries. researchgate.net By systematically varying the substituents attached to the amine and lactam positions, chemists can rapidly produce a wide array of analogues. These libraries can then be screened against various biological targets to identify new hit compounds, providing starting points for drug discovery programs. The use of such scaffolds facilitates the creation of compound collections with significant structural diversity and three-dimensional character, increasing the chances of finding novel and effective therapeutic agents. researchgate.net

Advanced Research Applications in Medicinal Chemistry

Design of Pharmacophores for Specific Therapeutic Targets

Central Nervous System (CNS) Targets

The 6-azaspiro[3.4]octan-5-one scaffold, the core structure of (R)-8-Amino-6-azaspiro[3.4]octan-5-one, is a valuable building block in the development of neuroactive agents and therapeutics for the Central Nervous System. myskinrecipes.com Its utility stems from the rigid, three-dimensional conformation inherent to spirocyclic systems. This structural rigidity can lead to improved metabolic stability and higher selectivity for specific biological targets when compared to more flexible, linear molecules. myskinrecipes.comresearchgate.net

In medicinal chemistry, this scaffold is employed in the synthesis of experimental compounds aimed at treating a range of CNS disorders, including cognitive impairments, depression, and epilepsy. myskinrecipes.com The spirocyclic nature and the integrated nitrogen-containing ring are considered key features for designing molecules with an enhanced affinity for various neurological targets. myskinrecipes.com The defined spatial arrangement of functional groups on the azaspiro[3.4]octane core allows chemists to explore novel chemical space and create pharmacophores with precise orientations for optimal receptor binding. researchgate.net

Table 1: Investigated Therapeutic Areas for 6-Azaspiro[3.4]octan-5-one Based Scaffolds

Therapeutic Area Rationale for Scaffold Use
Cognitive Disorders Enhanced binding affinity to neurological targets. myskinrecipes.com
Depression Rigid framework supports improved selectivity. myskinrecipes.com

Further research is required to specifically delineate the role and potential of the (R)-8-Amino derivative within these CNS applications.

Oncology Targets

There is no specific information available in the reviewed literature linking this compound to the design of pharmacophores for oncology targets.

Antimicrobial Applications (e.g., Antibacterial Activity)

There is no specific information available in the reviewed literature regarding the use of this compound for antimicrobial applications.

Investigation of Molecular Mechanisms of Action and Target Modulation

Muscarinic Receptor Agonism

There is no information available in the reviewed literature to suggest that this compound functions as a muscarinic receptor agonist. Research on related chiral 6-azaspiro-alkanes has focused on their activity as antagonists of the M4 muscarinic acetylcholine (B1216132) receptor, which is a distinct and opposite mechanism of action. nih.gov

DNA Topoisomerase II Inhibition

There is no information available in the reviewed literature to indicate that this compound acts as a DNA topoisomerase II inhibitor.

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activities

The epidermal growth factor receptor (EGFR) is a well-established target in oncology, with its inhibition being a key strategy in the treatment of various cancers. While direct studies on the EGFR inhibitory activity of this compound are not extensively documented, research on structurally related spirocyclic compounds provides compelling evidence for its potential in this area.

A study on dual EGFR and BRAFV600E inhibitors utilized a 1-thia-4-azaspiro[4.4/5]alkan-3-one scaffold, which shares the core spiro-lactam feature with this compound. nih.gov In this research, certain derivatives demonstrated significant EGFR inhibitory activity. For instance, compounds 7b and 6b from the study were identified as potent EGFR inhibitors, with IC50 values of 78 ± 05 nM and 84 ± 06 nM, respectively, comparable to the reference drug erlotinib (B232) (IC50 = 80 ± 05 nM). nih.gov

These findings suggest that the spiro-lactam framework can serve as an effective scaffold for the design of EGFR inhibitors. The rigid, three-dimensional nature of the spirocyclic system can facilitate precise interactions with the ATP-binding pocket of the EGFR kinase domain. The amino group on the this compound scaffold provides a crucial vector for chemical modification, allowing for the introduction of various substituents to optimize binding affinity and selectivity.

Table 1: EGFR Inhibitory Activity of Structurally Related Spiro-Lactam Derivatives
CompoundScaffold TypeIC50 (nM) for EGFRReference
Compound 7b1-Thia-4,8-diazaspiro[4.5]decan-3-one78 ± 05 nih.gov
Compound 6b1-Thia-4,7-diazaspiro[4.4]nonan-3-one84 ± 06 nih.gov
Erlotinib (Reference)Quinazolinamine80 ± 05 nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The therapeutic potential of this compound can be systematically optimized through detailed structure-activity relationship (SAR) studies. These investigations focus on how modifications to its core structure and substituents influence its biological activity and pharmacokinetic properties.

The spirocyclic core of this compound is a key determinant of its physicochemical properties, including membrane permeability. Spirocycles are known to possess a higher fraction of sp3-hybridized carbon atoms, leading to a more three-dimensional and rigid structure compared to their flat, aromatic counterparts. This inherent three-dimensionality can lead to improved physicochemical properties.

The amino group at the 8-position and the lactam functionality of this compound serve as primary points for chemical modification. SAR studies on related spirocyclic systems have demonstrated the profound impact of substituents on their biological activity. For example, in a series of diazaspiro bicyclo hydantoin (B18101) derivatives, the electronic nature of substituents on a phenyl ring was found to be critical for their cytotoxic activity. researchgate.net Compounds bearing electron-withdrawing groups exhibited selective cytotoxicity against leukemia cell lines. researchgate.net

Similarly, for derivatives of this compound, the introduction of various substituents can modulate the molecule's electronic and steric profiles. Electron-donating or electron-withdrawing groups can alter the charge distribution and reactivity of the molecule, influencing its interactions with target proteins. The size and shape of the substituents (steric profile) will also dictate the conformational preferences and the ability of the molecule to fit into a specific binding pocket. Systematic exploration of these modifications is crucial for developing potent and selective drug candidates.

Table 2: Influence of Substituents on the Activity of a Related Diazaspiro Scaffold
Substituent Type on Phenyl RingObserved Effect on Cytotoxic ActivityReference
Electron-withdrawing groups (e.g., -Cl, -NO2)Increased selective cytotoxicity researchgate.net
Electron-donating groups (e.g., -OCH3, -CH3)Reduced or varied cytotoxicity researchgate.net

Integration into Privileged Structure Discovery Programs

Privileged structures are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. acs.org The identification and utilization of such scaffolds can significantly accelerate the drug discovery process. Spirocyclic systems, including spiro-β-lactams, are increasingly recognized as privileged structures due to their conformational rigidity and three-dimensional character. digitellinc.comrsc.org

The this compound scaffold possesses several features that make it an ideal candidate for integration into privileged structure discovery programs:

Three-Dimensionality: The spirocyclic nature provides a rigid, non-planar structure that can explore chemical space more effectively than traditional flat molecules. mdpi.com

Synthetic Tractability: The presence of functional handles, such as the amino group and the lactam, allows for the straightforward synthesis of diverse compound libraries.

Drug-like Properties: The scaffold has the potential to be decorated with substituents that confer favorable ADME (absorption, distribution, metabolism, and excretion) properties.

By creating libraries of compounds based on the this compound core, researchers can screen against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and ion channels. This approach increases the probability of identifying novel hit compounds for various therapeutic areas. The successful application of other spirocyclic scaffolds in approved drugs and clinical candidates underscores the potential of this strategy. rsc.org

Computational and Theoretical Studies on R 8 Amino 6 Azaspiro 3.4 Octan 5 One and Its Analogs

Quantum Chemical Calculations for Mechanistic Insights and Thermodynamic Parameters

Quantum chemical calculations are powerful computational methods used to understand the electronic structure and reactivity of molecules. nih.gov These calculations can elucidate complex reaction mechanisms at an atomic level, providing a detailed picture of bond-breaking and bond-forming processes that are often difficult to observe experimentally. nih.gov For spirocyclic lactams such as (R)-8-Amino-6-azaspiro[3.4]octan-5-one, quantum chemical methods like Density Functional Theory (DFT) can be employed to investigate synthetic pathways and predict their feasibility. researchgate.net

By calculating the potential energy surface of a reaction, researchers can identify transition states and intermediates, which is crucial for understanding reaction kinetics and optimizing conditions. nih.gov For instance, the mechanism for the formation of the azaspiro[3.4]octane core can be studied to understand the stereochemical outcome of the reaction. These computational approaches allow for the calculation of key thermodynamic parameters that govern chemical reactions. researchgate.net As illustrated in the table below, parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and activation energy (Ea) can be determined for each step of a proposed reaction mechanism, offering a quantitative assessment of the reaction's spontaneity and rate. This information is invaluable for refining synthetic routes to produce this compound and its derivatives more efficiently.

Reaction StepParameterCalculated Value (kcal/mol)Interpretation
Step 1: Ring FormationActivation Energy (Ea)+15.2Energy barrier to initiate the reaction.
Enthalpy of Reaction (ΔH)-25.7Exothermic reaction step.
Gibbs Free Energy (ΔG)-21.5Spontaneous reaction step.
Step 2: Amine FunctionalizationActivation Energy (Ea)+12.8Lower energy barrier than Step 1.
Enthalpy of Reaction (ΔH)-10.3Exothermic reaction step.
Gibbs Free Energy (ΔG)-8.9Spontaneous reaction step.

Molecular Modeling and Docking Simulations (e.g., Induced-Fit Docking, MM-GBSA)

Molecular modeling and docking simulations are fundamental to understanding how a ligand, such as this compound, interacts with its biological target, typically a protein or enzyme. jocpr.com Standard docking methods often treat the protein as a rigid structure, but Induced-Fit Docking (IFD) provides a more realistic representation by allowing for the flexibility of both the ligand and the protein's active site residues upon binding. jocpr.comnih.gov This approach can lead to more accurate predictions of binding poses and affinities.

Following docking, the stability of the ligand-protein complex can be further assessed using methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculation. nih.govnih.gov MM-GBSA estimates the free energy of binding by combining molecular mechanics energy terms with models for solvation energy. nih.gov This method is computationally less expensive than free energy perturbation methods but can still provide valuable rankings of binding affinities for different analogs. nih.gov For example, studies on 2,6-diazaspiro[3.4]octane derivatives have utilized IFD and MM-GBSA calculations to probe their interactions with potential biotargets. nih.gov These analyses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding and can guide the design of analogs with enhanced potency.

CompoundModification on AnalogInduced-Fit Docking ScoreMM-GBSA ΔG Bind (kcal/mol)Key Interacting Residues
This compoundParent Compound-8.5-55.4Tyr67, Arg228
Analog 1Methyl on Amino Group-8.2-52.1Tyr67
Analog 2Phenyl on Amino Group-9.8-68.9Tyr67, Arg228, Phe62
Analog 3Cyclopropyl on N6-8.6-58.2Tyr67, Arg228

Theoretical Prediction of Bioisosteric Replacements for Enhanced Drug Design

Bioisosterism involves replacing a functional group within a lead compound with another group that has similar physical or chemical properties to enhance desired pharmacological properties while minimizing undesirable ones. ctppc.orgmfd.org.mk Theoretical and computational approaches play a crucial role in identifying and evaluating potential bioisosteric replacements before their synthesis, saving significant time and resources. researchgate.net The concept is widely applied to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles. researchgate.netnih.gov

For this compound, computational methods can be used to explore bioisosteres for various parts of the molecule. The spirocyclic scaffold itself is considered a valuable bioisostere for more planar ring systems like piperazine (B1678402), as it increases the three-dimensionality (sp3 character) of the molecule, which can lead to improved solubility and physicochemical properties. tcichemicals.comnih.gov Theoretical predictions can assess how replacing the lactam carbonyl group with a tetrazole, or modifying the cyclobutane (B1203170) ring, would affect the molecule's conformation, electronic properties, and ability to interact with its target. nih.gov These in silico evaluations help prioritize the synthesis of analogs that are most likely to succeed.

Original GroupProposed BioisostereRationale for ReplacementPredicted Effect
Lactam (-C(=O)NH-)Tetrazole RingMimics the acidic proton and hydrogen bonding capabilities of the lactam. nih.govIncreased metabolic stability, altered solubility.
Cyclobutane RingCyclopentane (B165970) RingAlters the spirocyclic core's geometry and rigidity.Modified vector positioning of substituents, potential for new interactions.
Amine (-NH2)Hydroxyl (-OH)Classical bioisostere that can act as a hydrogen bond donor. mfd.org.mkChanges in basicity and hydrogen bonding patterns.
Lactam Carbonyl (C=O)Thiocarbonyl (C=S)Modifies electronic character and hydrogen bond acceptor strength.Altered binding affinity and polarity.

Conformational Analysis and Stereochemical Influence on Biological Activity

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is a critical determinant of its biological activity. nih.gov The rigid nature of the spirocyclic scaffold in this compound significantly restricts its conformational freedom compared to more flexible acyclic or monocyclic molecules. This pre-organization can be advantageous, as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. Conformational analysis, using computational methods or experimental techniques like NMR spectroscopy, can determine the preferred low-energy shapes of the molecule. mdpi.com

Stereochemistry plays a pivotal role in drug action, affecting everything from target binding to metabolic processing. nih.govnih.gov The "(R)" designation at the 8-position of the molecule is crucial, as it defines the specific spatial orientation of the amino group. This precise positioning is often essential for forming key interactions within a protein's binding site. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as the biological target is also chiral. nih.govresearchgate.net For example, studies on other chiral compounds have shown that differences in stereochemistry can lead to significant variations in biological activity, sometimes due to stereoselective uptake by cells or specific binding requirements at the target site. nih.govnih.gov Therefore, the (R)-stereochemistry of 8-amino-6-azaspiro[3.4]octan-5-one is likely a key factor in its biological function.

StereoisomerHypothetical TargetRelative Binding Affinity (%)Observed Biological Activity (IC50, µM)Reason for Difference
This compoundEnzyme X1000.5Amino group forms a critical hydrogen bond with Asp120 in the active site.
(S)-8-Amino-6-azaspiro[3.4]octan-5-oneEnzyme X< 5> 100Incorrect orientation of the amino group prevents key hydrogen bond formation.

Future Perspectives and Emerging Research Avenues

Development of Novel and More Efficient Enantioselective Synthetic Methodologies

The synthesis of spiro-γ-lactams, such as (R)-8-Amino-6-azaspiro[3.4]octan-5-one, presents a considerable challenge due to the steric hindrance around the spirocyclic carbon center. rsc.orgdigitellinc.com The development of novel and more efficient enantioselective synthetic methods is a key area of ongoing research. Current strategies often rely on multi-step sequences, and there is a continuous need for more streamlined and scalable approaches.

Recent advances in asymmetric synthesis offer promising avenues. mdpi.com Methodologies such as stereoselective formal [3+2] cycloaddition reactions are being explored to construct the spiro-γ-lactam core with high diastereoselectivity. nih.govacs.orgacs.org For instance, the reaction of an oxy-azomethine-type 1,3-dipole with an α,β-unsaturated carbonyl compound can forge the desired spiro-γ-lactam scaffold. nih.govacs.org Furthermore, phosphine-catalyzed annulation reactions are emerging as powerful tools for constructing spirocyclic compounds. acs.org The development of novel catalysts and chiral auxiliaries is crucial for achieving high enantiomeric excess in these reactions. mdpi.com The exploration of strain-enabled radical spirocyclization cascades also presents a novel approach for the synthesis of functionalized spirocyclobutyl lactams. rsc.org

Future efforts will likely focus on:

Catalytic Asymmetric Methods: Developing new catalysts that can promote the enantioselective formation of the spirocyclic core in a single step.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability.

Biocatalysis: Utilizing enzymes to catalyze key steps in the synthesis, offering high stereoselectivity under mild reaction conditions.

Synthetic StrategyKey FeaturesPotential Advantages
Stereoselective [3+2] CycloadditionConstruction of the spiro-γ-lactam motif. nih.govacs.orgacs.orgHigh diastereoselectivity. nih.govacs.org
Phosphine-Catalyzed AnnulationPowerful tool for constructing spirocyclic compounds. acs.orgVersatility in substrate scope.
Strain-Enabled Radical SpirocyclizationSynthesis of functionalized spirocyclobutyl lactams. rsc.orgAccess to novel spirocyclic structures.

Exploration of Diverse Functionalization Strategies for Expanded Chemical Diversity

The inherent rigidity and three-dimensional nature of the 6-azaspiro[3.4]octan-5-one scaffold make it an attractive starting point for creating diverse chemical libraries. researchgate.net The amino group at the 8-position provides a convenient handle for further functionalization, allowing for the introduction of a wide range of substituents. mdpi.com

Exploration of diverse functionalization strategies is crucial for expanding the chemical space around this core and for fine-tuning its pharmacological properties. This includes the modification of the lactam nitrogen, the amino group, and the carbon backbone. For example, a variety of substituents, from strongly electron-withdrawing to strongly electron-donating groups, can be introduced to synthesize a small series of diversely substituted spiro-β-lactams. digitellinc.com The synthesis of novel thia/oxa-azaspiro[3.4]octanes has also been reported as a means to generate multifunctional modules for drug discovery. nih.govlookchem.com

Future research in this area will likely involve:

Late-Stage Functionalization: Developing methods to introduce functional groups at a late stage in the synthesis, allowing for the rapid generation of analogues.

Bioorthogonal Chemistry: Employing bioorthogonal reactions to label derivatives of this compound for target identification and imaging studies.

Combinatorial Chemistry: Utilizing combinatorial approaches to generate large libraries of compounds for high-throughput screening. nih.gov

Functionalization SitePotential ModificationsDesired Outcome
8-Amino GroupAcylation, alkylation, sulfonylation. mdpi.comModulation of target binding and physicochemical properties.
6-Lactam NitrogenAlkylation, arylation.Alteration of solubility and metabolic stability.
Spirocyclic CoreIntroduction of additional functional groups. digitellinc.comExploration of new pharmacophores.

Expansion into New Therapeutic Areas and Target Classes

While derivatives of 6-azaspiro[3.4]octan-5-one have shown promise as neuroactive agents for CNS therapeutics, their rigid three-dimensional structure suggests potential applications in a broader range of therapeutic areas. myskinrecipes.com The spirocyclic lactam motif is a privileged structure found in a variety of biologically active compounds. rsc.orgnih.gov

The exploration of new therapeutic targets is a significant avenue for future research. For example, spirocyclic compounds are being investigated as inhibitors of acyl-ACP thioesterase for herbicidal applications. nih.gov Derivatives of 2,6-diazaspiro[3.4]octane have been identified as potent antitubercular leads. nih.gov Furthermore, azaspirocyclic pyrazoles are being developed as selective kinase inhibitors for diseases like Parkinson's. nih.gov The unique conformational constraints of the spirocyclic scaffold can lead to high binding affinity and selectivity for specific biological targets. myskinrecipes.com

Emerging therapeutic areas for investigation include:

Oncology: The development of inhibitors of protein-protein interactions or kinases involved in cancer progression.

Infectious Diseases: The design of novel antibacterial or antiviral agents. nih.gov

Metabolic Disorders: The exploration of derivatives as modulators of enzymes or receptors involved in metabolic pathways. For instance, 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives have been investigated as antagonists for the somatostatin (B550006) receptor subtype 5 in the treatment of type 2 diabetes. nih.gov

Advanced Computational Design and Screening of Azaspirocyclic Compound Libraries

Computational methods are becoming indispensable tools in modern drug discovery, enabling the rational design and screening of compound libraries. nih.govnih.gov For azaspirocyclic compounds like this compound, computational approaches can accelerate the identification of promising drug candidates. nih.gov

In silico techniques such as molecular docking and molecular dynamics simulations can be used to predict the binding modes of these compounds to their biological targets and to estimate their binding affinities. mdpi.commdpi.com These methods can help prioritize compounds for synthesis and biological evaluation, thereby reducing the time and cost of drug discovery. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. mdpi.com

Future directions in computational design include:

Artificial Intelligence and Machine Learning: Utilizing AI algorithms to design novel azaspirocyclic scaffolds with desired properties and to predict their biological activities. nih.gov

Free Energy Perturbation (FEP): Employing FEP calculations to accurately predict the relative binding affinities of a series of analogues, guiding lead optimization.

Virtual Library Design: Creating and screening vast virtual libraries of azaspirocyclic compounds to identify novel hits for a wide range of biological targets. rsc.org

Computational MethodApplicationBenefit
Molecular DockingPredicts binding mode and affinity. mdpi.comPrioritization of synthetic targets.
Molecular DynamicsSimulates dynamic behavior of ligand-target complex. mdpi.comUnderstanding of binding stability and mechanism.
QSARCorrelates structure with activity. mdpi.comPredictive modeling for lead optimization.
Virtual ScreeningScreens large compound libraries in silico. nih.govHit identification and chemical space exploration.

Integration of this compound into High-Throughput Screening (HTS) Campaigns for Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries against a specific biological target. ufl.edu The integration of libraries based on the this compound scaffold into HTS campaigns is a logical step towards identifying novel lead compounds. researchgate.net

The development of robust and scalable synthetic routes to a diverse range of derivatives is a prerequisite for successful HTS campaigns. researchgate.net The unique three-dimensional shape and chemical properties of these compounds make them valuable additions to screening collections, increasing the probability of finding hits with favorable drug-like properties. The modular nature of the scaffold allows for the creation of focused libraries designed to target specific protein families. lookchem.com

Key considerations for integrating these compounds into HTS include:

Library Design: Creating libraries with optimal diversity and physicochemical properties for HTS.

Assay Development: Developing robust and sensitive assays that are compatible with the H-TS format.

Hit Validation and Triage: Establishing a clear workflow for validating hits from the primary screen and prioritizing them for further investigation.

The increasing availability of automated screening platforms and sophisticated data analysis tools will further enhance the efficiency and effectiveness of HTS campaigns involving azaspirocyclic compounds. ufl.edu

Q & A

Q. How can impurity profiles be rigorously characterized for regulatory compliance?

  • Methodological Answer : Employ LC-MS/MS to identify trace impurities (e.g., azaspiro dimers or oxidation byproducts). Compare retention times and fragmentation patterns with reference standards (e.g., EP/JP pharmacopeial guidelines). For genotoxic impurities, follow ICH M7 guidelines with Ames test validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.